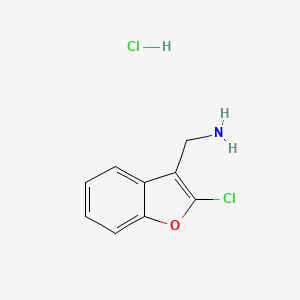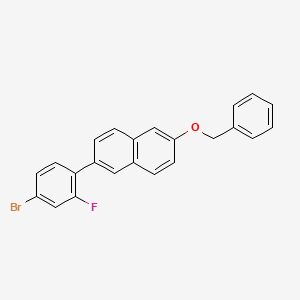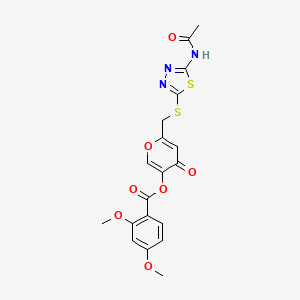
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” is a chemical compound with the formula C9H9Cl2NO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzofuran ring attached to a methanamine group . The molecular weight of the compound is 218.08 .Applications De Recherche Scientifique
Antimicrobial Agents
Research highlights the significance of benzofuran derivatives, including (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, in developing antimicrobial agents. The unique structural features of benzofuran compounds have been widely utilized in natural products and synthetic compounds, showing a broad spectrum of biological and pharmacological applications. Benzofuran derivatives are being explored for their potential in treating microbial diseases, owing to their efficiency against various clinically approved targets. This exploration is pivotal in the ongoing search for new drugs, as resistance to antibiotics continues to be a global challenge. The pharmacophore of benzofuran is considered a choice for designing antimicrobial agents due to its wide array of biological activities and potential for developing new therapeutic agents against deadly microbes (Hiremathad et al., 2015).
Synthesis and Bioactivity
The synthesis of benzofuran derivatives and their bioactivity is another area of significant research interest. Benzofuran compounds are ubiquitous in nature, demonstrating strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are considered potential natural drug lead compounds due to their effectiveness and the possibility of being developed into therapeutic drugs for various diseases, including hepatitis C and cancer. Recent studies have also discovered novel methods for constructing benzofuran rings, which are crucial for synthesizing complex benzofuran compounds. This research underscores the therapeutic potential and diverse applications of benzofuran derivatives in drug discovery and development (Miao et al., 2019).
Drug Discovery and Development
Benzofuran is a privileged structure in drug discovery, with its derivatives being explored for antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties among others. The review of benzofuran inhibitors from 2014 to 2019 demonstrates the compound's role as pronounced inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. The versatility of benzofuran derivatives as a scaffold in pharmaceuticals showcases their potential in contributing to novel treatments for a variety of conditions. This area of research is particularly promising for developing new drugs with improved efficacy and specificity (Dawood, 2019).
Orientations Futures
The future directions for research on “(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making these substances potential natural drug lead compounds .
Propriétés
IUPAC Name |
(2-chloro-1-benzofuran-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c10-9-7(5-11)6-3-1-2-4-8(6)12-9;/h1-4H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNCIZPZKPKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)
![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)
![(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate](/img/structure/B2628747.png)

![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)
![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)


![3-benzyl-N-isopropyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628759.png)